

## Sipatrigine (BW619C89): A Technical Guide to its Chemical Structure, Synthesis, and Neuroprotective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sipatrigine |           |
| Cat. No.:            | B1680975    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Sipatrigine** (BW619C89) is a neuroprotective agent that has been investigated for its potential in treating acute stroke. As a derivative of lamotrigine, it exhibits a unique pharmacological profile, primarily acting as a use-dependent blocker of voltage-gated sodium and calcium channels. This activity attenuates the ischemia-induced release of the excitatory neurotransmitter glutamate, a key event in the pathophysiology of neuronal damage following a stroke. This technical guide provides a comprehensive overview of the chemical structure of **Sipatrigine**, a proposed synthetic route, a summary of its key pharmacological data, detailed experimental protocols from pivotal studies, and a visual representation of its mechanism of action.

## **Chemical Structure and Properties**

**Sipatrigine**, chemically known as 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine, is a substituted pyrimidine. Its molecular structure is characterized by a central pyrimidin-4-amine core, substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 5-position with a 2,3,5-trichlorophenyl group.

Table 1: Physicochemical Properties of Sipatrigine



| Property          | Value                                                                     |
|-------------------|---------------------------------------------------------------------------|
| IUPAC Name        | 2-(4-methylpiperazin-1-yl)-5-(2,3,5-<br>trichlorophenyl)pyrimidin-4-amine |
| Synonyms          | BW619C89, 619C89                                                          |
| Molecular Formula | C15H16Cl3N5                                                               |
| Molecular Weight  | 372.68 g/mol                                                              |
| CAS Number        | 130800-90-7                                                               |
| Appearance        | Crystalline solid                                                         |
| Solubility        | Soluble in DMSO (~10 mM) and ethanol (~25 mM)[1][2]                       |
| SMILES            | CN1CCN(CC1)c2nc(N)cc(n2)c3cc(c(cc3Cl)Cl)Cl                                |

## **Proposed Synthesis of Sipatrigine**

While a detailed, step-by-step synthesis of **Sipatrigine** is not readily available in the public domain, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The synthesis likely involves a convergent approach, starting with the preparation of a key dichloropyrimidine intermediate followed by sequential nucleophilic aromatic substitution reactions.





Click to download full resolution via product page

#### Proposed Synthesis of **Sipatrigine**.

Step 1: Dichlorination of 2,4-Dihydroxy-5-(2,3,5-trichlorophenyl)pyrimidine. The synthesis would likely commence with the chlorination of a 5-aryl-2,4-dihydroxypyrimidine derivative. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>) would convert the hydroxyl groups to chlorides, yielding the key intermediate, 2,4-dichloro-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 2: Regioselective Amination. The next step would involve a regioselective nucleophilic aromatic substitution. The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophiles than the C2 position. Therefore, treatment with ammonia (NH<sub>3</sub>) would



selectively displace the chlorine at the C4 position to afford 2-chloro-4-amino-5-(2,3,5-trichlorophenyl)pyrimidine.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine. The final step would be the introduction of the 4-methylpiperazine moiety. Reaction of the 2-chloro-4-aminopyrimidine intermediate with 1-methylpiperazine would result in the displacement of the remaining chlorine atom at the C2 position, yielding the final product, **Sipatrigine**.

## **Pharmacological Data**

**Sipatrigine**'s neuroprotective effects are attributed to its ability to modulate neuronal excitability. The following tables summarize key in vitro and in vivo pharmacological data.

Table 2: In Vitro Activity of Sipatrigine

| Assay                                      | Preparation                                             | Effect     | Potency                                  | Reference |
|--------------------------------------------|---------------------------------------------------------|------------|------------------------------------------|-----------|
| Glutamate<br>Release                       | Rat cerebral<br>cortex slices<br>(veratrine-<br>evoked) | Inhibition | IC50 ≈ 5 μM                              | [3]       |
| Aspartate<br>Release                       | Rat cerebral<br>cortex slices<br>(veratrine-<br>evoked) | Inhibition | IC50 ≈ 5 μM                              | [3]       |
| Neuronal Firing                            | Rat corticostriatal slices                              | Reduction  | EC50 = 4.5 μM                            | [3]       |
| EPSP Amplitude                             | Rat corticostriatal slices                              | Reduction  | EC50 = 2 μM                              | [3]       |
| Voltage-gated<br>Na+ Channels              | Isolated striatal neurons                               | Inhibition | EC <sub>50</sub> = 7 μM (Vh<br>= -65 mV) | [4]       |
| Voltage-gated<br>Ca <sup>2+</sup> Channels | Isolated striatal<br>neurons                            | Inhibition | -                                        | [5]       |



Table 3: Pharmacokinetic Parameters of **Sipatrigine** in Acute Stroke Patients

| Parameter                                     | Value (Mean ± SD or Range)                |  |
|-----------------------------------------------|-------------------------------------------|--|
| **Terminal Half-life (t1/2) **                | 28 hours (95% CI: 23–33 h)[6]             |  |
| Clearance (CL)                                | 0.66 L/h/kg (95% CI: 0.55–0.76 L/h/kg)[6] |  |
| Volume of Distribution (Vd)                   | 19.6 L/kg (95% CI: 17.0-22.3 L/kg)[6]     |  |
| Time to Max. Plasma Conc. (T <sub>max</sub> ) | Median of 1 hour[6]                       |  |

# Mechanism of Action: Inhibition of Glutamate Release

The primary mechanism of action of **Sipatrigine** is the inhibition of ischemia-induced glutamate release, which it achieves by blocking voltage-gated sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) channels on presynaptic neurons.





Click to download full resolution via product page

Mechanism of Action of **Sipatrigine**.



During a stroke, the lack of oxygen and glucose leads to a disruption of cellular energy metabolism and depolarization of the neuronal membrane. This depolarization causes the opening of voltage-gated Na<sup>+</sup> channels, leading to a further influx of Na<sup>+</sup> and sustained depolarization. This, in turn, triggers the opening of voltage-gated Ca<sup>2+</sup> channels. The resulting influx of Ca<sup>2+</sup> into the presynaptic terminal is the primary trigger for the excessive release of glutamate into the synaptic cleft. Glutamate then over-activates postsynaptic receptors (such as NMDA and AMPA receptors), leading to an uncontrolled influx of ions, excitotoxicity, and ultimately neuronal cell death. **Sipatrigine**, by blocking both Na<sup>+</sup> and Ca<sup>2+</sup> channels, interrupts this cascade, thereby reducing glutamate release and mitigating the downstream neurotoxic effects.[5]

## **Experimental Protocols**

The following are summaries of key experimental protocols used in the evaluation of **Sipatrigine**.

## **In Vitro Glutamate Release Assay**

Objective: To determine the effect of **Sipatrigine** on the release of endogenous glutamate and aspartate from rat cerebral cortex slices.

### Methodology:

- Male Sprague-Dawley rats (200-250 g) are sacrificed and the cerebral cortices are rapidly dissected and sliced (350 μm thickness) using a McIlwain tissue chopper.
- Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer at 37°C for 30 minutes.
- Individual slices are transferred to superfusion chambers and superfused with buffer at a rate
  of 0.5 mL/min.
- After a 60-minute washout period, the superfusate is collected in 5-minute fractions.
- To evoke neurotransmitter release, the slices are exposed to buffer containing veratrine (a
   Na+ channel activator) or a high concentration of potassium (K+) for a 5-minute period.



- **Sipatrigine** or vehicle is included in the superfusion medium starting 20 minutes before the stimulation period.
- The collected fractions are analyzed for glutamate and aspartate content using highperformance liquid chromatography (HPLC) with fluorescence detection.
- The amount of neurotransmitter released is calculated as the total amount in the fractions collected during and after stimulation, minus the basal release.

## Electrophysiological Recordings in Rat Corticostriatal Slices

Objective: To assess the effect of **Sipatrigine** on neuronal excitability and synaptic transmission.

### Methodology:

- Wistar rats (15-20 days old) are anesthetized and decapitated. The brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
- Coronal corticostriatal slices (200-300 µm thick) are prepared using a vibratome.
- Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.
- For intracellular recordings, slices are transferred to a recording chamber and continuously perfused with aCSF at 35-37°C.
- Striatal spiny neurons are impaled with glass microelectrodes filled with 2 M KCl.
- To study neuronal firing, depolarizing current pulses of varying amplitudes and durations are injected through the recording electrode, and the number of action potentials is counted.
- To study synaptic transmission, excitatory postsynaptic potentials (EPSPs) are evoked by electrical stimulation of the corticostriatal pathway using a bipolar stimulating electrode placed in the white matter.



• **Sipatrigine** is bath-applied at known concentrations, and its effects on firing frequency and EPSP amplitude are recorded and analyzed.

## Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective efficacy of **Sipatrigine** in a model of focal cerebral ischemia.

### Methodology:

- Male Fischer 344 rats (250-300 g) are anesthetized with isoflurane.
- A midline cervical incision is made, and the right common carotid artery is exposed.
- The external carotid artery is ligated and transected. A 4-0 monofilament nylon suture with a
  rounded tip is introduced into the internal carotid artery and advanced until it blocks the
  origin of the middle cerebral artery.
- The suture is left in place for a predetermined period (e.g., 2 hours for transient ischemia) or permanently.
- **Sipatrigine** or vehicle is administered intravenously at a specific time point relative to the onset of occlusion (e.g., 5 minutes post-occlusion).
- After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed.
- The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
- The infarct volume is quantified using image analysis software, and the values are corrected for brain edema.

### Conclusion

**Sipatrigine** (BW619C89) is a potent neuroprotective agent with a well-defined mechanism of action centered on the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in excitotoxic glutamate release. While clinical development has faced challenges,



the compound remains a valuable tool for research into the mechanisms of ischemic neuronal injury and the development of novel neuroprotective strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in this class of compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiology of Sipatrigine: A Lamotrigine Derivative Exhibiting Neuroprotective Effects | CoLab [colab.ws]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Sipatrigine (BW619C89): A Technical Guide to its Chemical Structure, Synthesis, and Neuroprotective Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680975#chemical-structure-and-synthesis-of-sipatrigine-bw619c89]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com